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Compound of Interest

Compound Name: Triphenylphosphinechlorogold

Cat. No.: B15546720 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the pivotal gold-

phosphorus (Au-P) bond in triphenylphosphinechlorogold(I), [(Ph₃P)AuCl]. This compound

serves as a fundamental building block in the synthesis of more complex gold-based

therapeutic agents and catalysts. Understanding the nuances of its Au-P bond is critical for

predicting molecular stability, reactivity, and ultimately, biological activity. This document

consolidates key quantitative data, detailed experimental protocols for its synthesis and

characterization, and visual representations of its structure and analytical workflows.

Quantitative Data Summary
The following table summarizes the key quantitative parameters that define the Au-P bond in

triphenylphosphinechlorogold, derived from experimental and computational studies.
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Parameter Value Method of Determination

Au-P Bond Length 2.235 Å Single-Crystal X-ray Diffraction

Au-P Bond Dissociation

Energy

48.5 ± 2.2 kcal/mol (203 ± 9

kJ/mol)

Topological Analysis of

Experimental Electron Density

from High-Resolution X-ray

Diffraction[1][2]

³¹P NMR Chemical Shift (δ) ~33.4 ppm (in CDCl₃)
³¹P Nuclear Magnetic

Resonance Spectroscopy[3]

Coordination Geometry Linear
Single-Crystal X-ray

Diffraction[4]

Molecular Structure and Bonding
Triphenylphosphinechlorogold(I) is a neutral, linear, two-coordinate complex. The gold(I)

center is covalently bonded to a chlorine atom and the phosphorus atom of a

triphenylphosphine ligand. The Au-P bond is a dative covalent bond, formed by the donation of

a lone pair of electrons from the phosphorus atom to an empty sp-hybridized orbital on the gold

atom. This interaction is a classic example of a Lewis acid-base adduct, where the gold(I)

center acts as the Lewis acid and the phosphine as the Lewis base.

The strength of the Au-P bond is a crucial determinant of the compound's stability and its utility

as a synthon in further chemical transformations. The experimentally determined bond

dissociation energy of approximately 48.5 kcal/mol indicates a robust covalent interaction.[1][2]
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Molecular structure of Triphenylphosphinechlorogold(I).

Experimental Protocols
Detailed methodologies for the synthesis and characterization of

triphenylphosphinechlorogold are provided below.

Synthesis of Triphenylphosphinechlorogold(I)
This protocol is adapted from established literature procedures.[4]

Materials:

Tetrachloroauric(III) acid (HAuCl₄)

Triphenylphosphine (PPh₃)

Thiodiglycol

Ethanol (absolute)

Diethyl ether

Procedure:
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In a flask, dissolve tetrachloroauric(III) acid in ethanol.

In a separate flask, dissolve triphenylphosphine in ethanol.

Add a few drops of thiodiglycol to the triphenylphosphine solution to act as a mild reducing

agent.

Slowly add the triphenylphosphine solution to the tetrachloroauric(III) acid solution with

constant stirring.

A white precipitate of triphenylphosphinechlorogold(I) will form.

Continue stirring for approximately 30 minutes to ensure complete reaction.

Collect the precipitate by vacuum filtration and wash with ethanol, followed by diethyl ether.

Dry the product under vacuum to yield a white, crystalline solid.
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Reactants

Reaction

Work-up

HAuCl₄ in Ethanol

Slow Addition & Stirring

PPh₃ + Thiodiglycol in Ethanol

Vacuum Filtration

Wash with Ethanol & Diethyl Ether

Vacuum Drying

Crystalline (Ph₃P)AuCl
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Workflow for the synthesis of (Ph₃P)AuCl.

Single-Crystal X-ray Diffraction
This technique is essential for the precise determination of the molecular structure, including

the Au-P bond length.

Protocol:
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Crystal Growth: Grow single crystals of (Ph₃P)AuCl suitable for X-ray diffraction. This can be

achieved by slow evaporation of a saturated solution of the compound in a suitable solvent

system (e.g., dichloromethane/hexane) or by vapor diffusion.

Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer

head.

Data Collection: Place the mounted crystal on a diffractometer equipped with a suitable X-ray

source (e.g., Mo Kα radiation). The crystal is cooled to a low temperature (typically 100-150

K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is

rotated.

Data Processing: The collected diffraction data are processed to determine the unit cell

parameters and the intensities of the reflections.

Structure Solution and Refinement: The processed data are used to solve the crystal

structure, typically using direct methods or Patterson methods. The initial structural model is

then refined against the experimental data to obtain the final atomic coordinates, bond

lengths, and angles.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is a powerful tool for characterizing phosphine-containing compounds and confirming

the coordination of the phosphine ligand to the gold center.

Protocol:

Sample Preparation: Dissolve a small amount of the synthesized (Ph₃P)AuCl in a deuterated

solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the

³¹P frequency.

Data Acquisition: Acquire the ³¹P NMR spectrum. Proton decoupling is typically used to

simplify the spectrum, resulting in a single sharp resonance for the phosphorus atom.
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Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain

the frequency-domain spectrum. The chemical shift is referenced to an external standard,

typically 85% phosphoric acid.

X-ray Diffraction ³¹P NMR Spectroscopy

Synthesized (Ph₃P)AuCl

Crystal Growth Sample Preparation (in CDCl₃)

Data Collection

Structure Solution & Refinement

Au-P Bond Length
Coordination Geometry

Data Acquisition

Data Processing

³¹P Chemical Shift
Ligand Coordination

Click to download full resolution via product page

Analytical workflow for (Ph₃P)AuCl characterization.

Vibrational Spectroscopy (FT-IR and Raman)
While a specific, definitive assignment of the Au-P stretching frequency in

triphenylphosphinechlorogold from experimental spectra is not readily available in the

literature, vibrational spectroscopy can provide valuable qualitative information about the

molecule. The Au-P stretching vibration is expected to appear in the far-infrared region of the

spectrum, typically below 600 cm⁻¹. The exact position can be influenced by the overall

molecular structure and intermolecular interactions in the solid state. Computational studies
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can be employed to predict the vibrational frequencies and aid in the interpretation of

experimental spectra.

General Protocol:

Sample Preparation: For FT-IR, the sample can be prepared as a KBr pellet or as a Nujol

mull. For Raman spectroscopy, the crystalline powder can be analyzed directly.

Data Acquisition: The spectrum is recorded using an appropriate spectrometer. For FT-IR, a

broad spectral range is typically scanned. For Raman, a laser of a specific wavelength is

used for excitation.

Spectral Interpretation: The resulting spectrum is analyzed to identify characteristic

vibrational modes of the triphenylphosphine ligand and potentially the Au-Cl and Au-P

stretching frequencies. Comparison with the spectrum of the free triphenylphosphine ligand

can help in identifying coordination-induced shifts.

Conclusion
A thorough understanding of the Au-P bond in triphenylphosphinechlorogold is paramount

for the rational design of novel gold-based compounds for therapeutic and catalytic

applications. The data and protocols presented in this guide offer a foundational resource for

researchers in this field. The robust nature of the Au-P bond, as evidenced by its significant

dissociation energy, contributes to the stability of the complex, while its characteristic

spectroscopic signatures provide reliable means of characterization. This knowledge empowers

scientists to further explore the rich chemistry of gold(I) phosphine complexes and unlock their

full potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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